Product packaging for Octahydropyrrolo[2,3-c]pyrrol-2-one(Cat. No.:)

Octahydropyrrolo[2,3-c]pyrrol-2-one

Cat. No.: B13006519
M. Wt: 126.16 g/mol
InChI Key: LELWCGYOYKRSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydropyrrolo[2,3-c]pyrrol-2-one is a complex, bicyclic heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery research. This fused pyrrolo-pyrrole structure is of significant interest in the design and synthesis of novel biologically active molecules . Compounds featuring the octahydropyrrolopyrrole core have been extensively investigated as key structural components in potential therapeutics, demonstrating applicability across a range of high-value research areas . In neurological research, closely related analogs have been developed as negative allosteric modators (NAMs) of metabotropic glutamate receptors (mGluRs), which are prominent targets for disorders like anxiety, epilepsy, and pain . Furthermore, this scaffold has been utilized in the development of ligands for other CNS targets, including orexin and histamine receptors, highlighting its utility in probing neuropharmacological pathways . Beyond neuroscience, the pyrrolo-pyrrole framework is a valuable building block in oncology research, with some derivatives showing promising anti-proliferative activity in various cancer cell lines . The rigidity and three-dimensionality of this bicyclic system provide a sophisticated template for constructing molecular libraries aimed at discovering new lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are encouraged to consult the relevant safety data sheets (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B13006519 Octahydropyrrolo[2,3-c]pyrrol-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one

InChI

InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)

InChI Key

LELWCGYOYKRSOE-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2NC1=O

Origin of Product

United States

Structural and Stereochemical Characterization of Octahydropyrrolo 2,3 C Pyrrol 2 One Derivatives

Spectroscopic Techniques for Structural Confirmation (General Application)

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of octahydropyrrolo[2,3-c]pyrrol-2-one derivatives. These techniques provide detailed information about the molecular framework and the nature of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic functional groups. The most prominent absorption band for the this compound system is the carbonyl (C=O) stretch of the lactam, which typically appears in the range of 1680-1630 cm⁻¹. The exact frequency can be influenced by hydrogen bonding and the substitution pattern on the rings. The N-H stretching vibration of the secondary amine in the pyrrolidine (B122466) ring is also a key feature, usually observed as a broad band around 3400-3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most informative technique for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts of the protons on the bicyclic core are typically found in the aliphatic region of the spectrum. Protons adjacent to the nitrogen atoms and the carbonyl group will be deshielded and appear at a lower field. Coupling constants between adjacent protons can help to determine the relative stereochemistry of the substituents.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity within the molecule. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the placement of substituents. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

Table 1: Typical Spectroscopic Data for the this compound Core

Spectroscopic Technique Characteristic Feature Typical Range/Value
IR Spectroscopy Lactam C=O stretch1680-1630 cm⁻¹
N-H stretch3400-3200 cm⁻¹
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)>170 ppm
Aliphatic Carbons20-70 ppm
¹H NMR Spectroscopy N-H ProtonVariable, often broad
Aliphatic Protons1.5-4.0 ppm
Mass Spectrometry Molecular Ion Peak (M+)Corresponds to the molecular weight

Elucidation of Relative and Absolute Stereochemistry in Polycyclic Pyrrolone Frameworks

The this compound scaffold contains multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. Determining the precise three-dimensional arrangement of atoms is critical.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute stereochemistry of a molecule. rsc.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, providing unambiguous information about bond lengths, bond angles, and the spatial arrangement of all atoms. rsc.orgnih.gov This technique was instrumental in confirming the structure of various pyrrole (B145914) and pyrrolizidine (B1209537) derivatives. rsc.orgnih.gov

Chiroptical Spectroscopy:

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with the spectra of known compounds or with theoretical calculations.

Advanced NMR Techniques:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can be used to determine the relative stereochemistry at different stereocenters.

Residual Dipolar Couplings (RDCs): The application of RDCs in a liquid crystalline phase can provide information on the relative orientation of different parts of the molecule, which is a powerful tool for the elucidation of stereochemistry in complex molecules. Current time information in Bangalore, IN.

A specific example of a stereochemically defined derivative is 1-[(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-2,2,2-trifluoroethan-1-one, where the (3aR,6aR) designation specifies the absolute configuration at the bridgehead carbons. chem-space.com

Table 2: Methods for Stereochemical Elucidation of Polycyclic Pyrrolones

Method Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Absolute and relative stereochemistry, bond lengths, and angles. nih.govDefinitive and unambiguous. nih.govRequires a suitable single crystal.
Chiroptical Spectroscopy (CD/ORD) Information on absolute configuration.Sensitive to stereochemistry.Often requires comparison with known compounds or theoretical calculations.
NMR Spectroscopy (NOE) Relative stereochemistry through spatial proximity of protons.Applicable in solution.Can be ambiguous for flexible molecules.
NMR Spectroscopy (RDCs) Relative orientation of molecular fragments and stereochemistry. Current time information in Bangalore, IN.Powerful for complex structures in solution. Current time information in Bangalore, IN.Requires specialized experimental setup.

Conformational Analysis and Dynamic Behavior of the this compound Ring System

The fused five-membered rings of the this compound system are not planar and can adopt several low-energy conformations. The conformational preference and the dynamics of interconversion between these conformations can significantly influence the molecule's properties.

NMR Spectroscopy in Conformational Analysis:

Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the rings can be inferred.

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers for conformational interconversion. Changes in the spectra, such as line broadening or the coalescence of signals, indicate that the molecule is undergoing dynamic exchange between different conformations.

Computational Chemistry: Molecular mechanics and quantum mechanical calculations are powerful tools for studying the conformational preferences of molecules. These methods can be used to calculate the relative energies of different possible conformations and the energy barriers for their interconversion, providing valuable insights that complement experimental data.

The dynamic behavior of this ring system is crucial for its interaction with biological targets, as the molecule may need to adopt a specific conformation to bind effectively.

Derivatization and Functionalization Strategies for Octahydropyrrolo 2,3 C Pyrrol 2 One

Introduction of Diverse Chemical Functionalities onto the Pyrrolopyrrolone Skeleton

The introduction of a wide array of chemical functionalities onto the octahydropyrrolo[2,3-c]pyrrol-2-one skeleton is crucial for modulating its physicochemical properties and biological activities. The pyrrolidine (B122466) and pyrrolidone rings within the core structure present opportunities for substitution at both nitrogen and carbon atoms.

Research on closely related scaffolds, such as the octahydropyrrolo[3,4-c]pyrrole (B1259266) system, provides valuable insights into potential functionalization strategies. For instance, a green synthetic approach using subcritical water has been successfully employed for the synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives. semanticscholar.org This methodology facilitates the introduction of N-benzoylthiourea and 2-(thiazol-2-yl) moieties, demonstrating the feasibility of incorporating complex substituents. semanticscholar.org The synthesis of these derivatives was achieved in high yields, highlighting the efficiency of the method. semanticscholar.org

The N-acylhydrazone moiety is another privileged structural motif that has been incorporated into related pyrrolo[3,4-d]pyridazinone derivatives to create potent dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that similar derivatization of the this compound core could yield compounds with interesting pharmacological profiles.

The following table details the synthesis of N-benzoylthiourea derivatives of the related octahydropyrrolo[3,4-c]pyrrole scaffold, which serves as a model for the potential derivatization of the this compound core.

Derivative Starting Material Reagent Solvent Reaction Time Yield (%)
N-Benzoylthiourea derivative 3aoctahydropyrrolo[3,4-c]pyrrole 2aBenzoyl isothiocyanateSubcritical water30 min82
N-Benzoylthiourea derivative 3boctahydropyrrolo[3,4-c]pyrrole 2bBenzoyl isothiocyanateSubcritical water30 min80

Further functionalization of these thiourea (B124793) intermediates with α-haloketones in subcritical water has been shown to produce 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives in excellent yields, demonstrating a versatile pathway to complex heterocyclic systems. semanticscholar.org

Derivative Starting Material Reagent Solvent Reaction Time Yield (%)
2-(Thiazol-2-yl) derivative 4aThiourea derivative 3a2-Bromo-1-phenylethanoneSubcritical water15 min91
2-(Thiazol-2-yl) derivative 4bThiourea derivative 3a2-Bromo-1-(4-chlorophenyl)ethanoneSubcritical water15 min89
2-(Thiazol-2-yl) derivative 4cThiourea derivative 3a2-Bromo-1-(4-bromophenyl)ethanoneSubcritical water15 min88
2-(Thiazol-2-yl) derivative 4dThiourea derivative 3a2-Bromo-1-(4-methylphenyl)ethanoneSubcritical water15 min90

These examples underscore the potential for introducing a variety of functional groups, including thioureas, thiazoles, and substituted aryl moieties, onto the pyrrolopyrrolone skeleton, thereby enabling the generation of diverse compound libraries for screening purposes.

Regioselective Functionalization Methodologies

Regioselectivity, the control of the site of chemical reaction, is a critical aspect of synthesizing specific isomers of functionalized this compound. wikipedia.org The presence of multiple reactive sites, including two nitrogen atoms and several carbon atoms, necessitates the development of selective functionalization methods.

While specific studies on the regioselective functionalization of this compound are limited, principles from related heterocyclic systems can be applied. For instance, in the functionalization of 2-phenylpyrroles, the pyrrole (B145914) ring has been effectively used as a directing group for the Pd(II)-catalyzed ortho-alkylation and benzylation of the benzene (B151609) ring. ekb.eg This suggests that the inherent electronic properties of the pyrrolopyrrolone system can be exploited to direct reactions to specific positions.

In the context of ring closure reactions to form related heterocyclic systems, Baldwin's rules provide a framework for predicting the favored ring-closing pathways. wikipedia.org Furthermore, methods like the base-mediated regioselective electrophilic addition of arenediazonium salts to tryptamines have been developed for the synthesis of C3-nitrogenated hexahydropyrrolo[2,3-b]indoles, showcasing how specific reagents can control the position of functionalization. nih.gov

For the this compound scaffold, regioselective functionalization could be achieved through several strategies:

N-Functionalization: The two nitrogen atoms in the scaffold likely exhibit different reactivities due to the presence of the adjacent carbonyl group on one of the pyrrole rings. The nitrogen of the lactam is generally less nucleophilic. This difference can be exploited for selective alkylation, acylation, or arylation under controlled conditions. The choice of base and solvent can significantly influence the outcome of N-alkylation reactions, as seen in the alkylation of 2-pyridones where different conditions lead to either N- or O-alkylation. nih.gov

C-H Functionalization: Direct C-H functionalization methodologies, often catalyzed by transition metals, offer a powerful tool for introducing substituents at specific carbon atoms without the need for pre-functionalized starting materials. The electronic nature of the pyrrolopyrrolone rings would dictate the most favorable sites for such reactions.

Use of Protecting Groups: Strategic use of protecting groups on one of the nitrogen atoms would allow for the selective functionalization of the other. Subsequent deprotection would then provide a handle for further derivatization.

Developing and understanding these regioselective methodologies are key to unlocking the full potential of the this compound scaffold for creating novel and complex molecules.

Synthetic Utility of this compound as a Versatile Chemical Intermediate

The this compound core serves as a valuable and versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. bohrium.comenamine.net Its rigid bicyclic structure and the presence of multiple functionalization points make it an attractive starting point for the construction of compounds with defined three-dimensional shapes, a desirable feature for potent and selective interactions with biological targets. nih.gov

The utility of related pyrrolo-scaffolds is well-documented. For example, pyrrolo[2,3-d]pyrimidine derivatives are key components in a number of clinically approved drugs and exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. ekb.egnih.gov The synthesis of these complex structures often relies on the functionalization of a core pyrrole intermediate.

The octahydropyrrolo[3,4-c]pyrrole scaffold, an isomer of the title compound, has been identified as a privileged building block in drug discovery, serving as an isosteric replacement for piperazine (B1678402) in the development of negative allosteric modulators of the mGlu1 receptor. nih.gov This highlights the potential of such bicyclic pyrrolidine systems to impart favorable drug-like properties.

The synthetic utility of this compound as an intermediate can be envisioned in several areas:

Scaffold for Combinatorial Libraries: The ability to introduce diverse functionalities at multiple positions allows for the generation of large and diverse libraries of compounds for high-throughput screening.

Synthesis of Natural Product Analogues: The pyrrolopyrrolone core is present in or related to the structures of various natural products. As an intermediate, it can be used to synthesize simplified or modified analogues to probe structure-activity relationships.

Development of Novel Therapeutics: By systematically modifying the scaffold, medicinal chemists can fine-tune the pharmacological properties of lead compounds to improve potency, selectivity, and pharmacokinetic profiles. The synthesis of spirocyclic pyrano[2,3-c]pyrazole derivatives, for instance, has led to the discovery of novel bactericides. nih.gov

The strategic derivatization of the this compound intermediate is therefore a powerful approach for the discovery and development of new chemical entities with potential applications in medicine and beyond.

Structure Activity Relationship Sar Principles Applied to Octahydropyrrolo 2,3 C Pyrrol 2 One Scaffolds

Methodological Frameworks for SAR Studies in Complex Heterocyclic Compounds

The investigation of Structure-Activity Relationships (SAR) in complex heterocyclic compounds like octahydropyrrolo[2,3-c]pyrrol-2-one relies on a combination of computational and experimental techniques. These frameworks are essential for systematically correlating molecular structures with their biological activities.

A primary and powerful tool in modern SAR studies is Quantitative Structure-Activity Relationship (QSAR) modeling . QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For complex heterocycles, both 2D- and 3D-QSAR approaches are employed. researchgate.net 2D-QSAR methods utilize descriptors calculated from the 2D representation of molecules, such as topological indices and molecular connectivity, which can be effective when reliable 3D conformational data is unavailable. researchgate.net

3D-QSAR , on the other hand, considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around aligned molecules to predict activity based on steric and electrostatic interactions. These methods are particularly valuable for understanding the spatial requirements of a receptor's binding site.

In the absence of high-resolution crystal structures of a ligand-target complex, pharmacophore modeling serves as another critical methodology. researchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This approach is instrumental in identifying key interaction points and guiding the design of new derivatives with improved potency and selectivity. researchgate.net

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide deeper insights into the binding modes and stability of ligand-receptor complexes. Docking predicts the preferred orientation of a molecule within a binding site, while MD simulations can assess the dynamic behavior and stability of the complex over time. nih.gov These methods are often used in conjunction with QSAR and pharmacophore modeling to refine SAR hypotheses.

The synthesis of focused compound libraries is a cornerstone of experimental SAR exploration. By systematically modifying specific positions of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can directly test the hypotheses generated from computational models. nih.gov This iterative process of design, synthesis, and testing is fundamental to elucidating the SAR of this complex heterocyclic system.

Correlation Between Structural Modifications and Chemical Reactivity/Interaction Profiles

The chemical reactivity and interaction profiles of the this compound scaffold are intrinsically linked to its structural features. Modifications at various positions on the bicyclic ring system can significantly influence its electronic properties, steric profile, and hydrogen bonding capabilities, thereby altering its biological activity.

The pyrrol-2-one ring itself contains several reactive centers, including the C=C double bond, the carbonyl group, and the adjacent methylene (B1212753) unit. researchgate.net The reactivity of these sites can be modulated by the introduction of substituents. For instance, the electron density of the pyrrolone ring can be tuned by attaching electron-donating or electron-withdrawing groups, which in turn affects its susceptibility to nucleophilic or electrophilic attack.

While direct SAR studies on this compound are limited in publicly available literature, valuable insights can be gleaned from studies on the isomeric octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold. In a series of negative allosteric modulators of the mGlu1 receptor, the replacement of a piperazine (B1678402) ring with the octahydropyrrolo[3,4-c]pyrrole core led to a significant increase in potency. nih.gov Further modifications to this scaffold revealed key SAR trends. For example, the nature of the amide substituent was found to be critical for activity, with bulky groups like adamantyl being favored. nih.gov

The following table illustrates hypothetical SAR data for derivatives of the related octahydropyrrolo[3,4-c]pyrrole scaffold, demonstrating how structural changes can impact biological activity.

Compound IDScaffoldR1 GroupR2 GroupIC50 (nM)
1 PiperazineAdamantyl-amideH250
2 Octahydropyrrolo[3,4-c]pyrroleAdamantyl-amideH35
3 Octahydropyrrolo[3,4-c]pyrrolePhenyl-amideH>1000
4 Octahydropyrrolo[3,4-c]pyrroleAdamantyl-amideMethyl45

This table is a hypothetical representation based on SAR principles described for related scaffolds and is for illustrative purposes.

The data suggests that the bicyclic nature of the octahydropyrrolo[3,4-c]pyrrole scaffold provides a more optimal orientation for binding than the more flexible piperazine. Furthermore, the steric bulk and hydrophobicity of the R1 group appear to be crucial for potent inhibition, while small modifications at the R2 position may be tolerated. These principles can be extrapolated to guide the design of derivatives of the this compound scaffold.

Stereochemical Dependence in Molecular Recognition Mechanisms

Stereochemistry plays a pivotal role in the molecular recognition of chiral ligands by biological macromolecules. For the this compound scaffold, which possesses multiple stereocenters, the spatial arrangement of substituents can have a profound impact on its biological activity. The precise three-dimensional orientation of functional groups determines the complementarity of the ligand with its binding site, influencing both binding affinity and selectivity.

The synthesis of stereochemically pure isomers is therefore a critical aspect of SAR studies for this class of compounds. Highly stereoselective synthetic methods are required to access individual enantiomers and diastereomers for biological evaluation. nih.gov For instance, double reductive amination and intramolecular Diels-Alder reactions have been employed to achieve high stereoselectivity in the synthesis of related fused N-heterobicyclic systems. nih.govresearchgate.net

The biological activity of different stereoisomers can vary significantly. One enantiomer may exhibit high affinity for a target receptor, while the other may be inactive or even interact with a different target, leading to off-target effects. A clear understanding of the stereochemical requirements for activity is therefore essential for the development of safe and effective therapeutic agents.

The table below presents hypothetical data illustrating the importance of stereochemistry in the biological activity of a chiral compound.

IsomerConfigurationBiological Activity (IC50, nM)
A (3aR, 6aS)10
B (3aS, 6aR)1000
C Racemic Mixture505

This table is a hypothetical representation to illustrate the principle of stereochemical dependence on biological activity.

In this hypothetical example, isomer A with the (3aR, 6aS) configuration is 100 times more potent than its enantiomer, isomer B. The racemic mixture exhibits an intermediate activity. This highlights the necessity of evaluating stereoisomers individually to fully understand the SAR and to identify the optimal stereochemistry for biological activity.

Conceptual Approaches to Scaffold Hopping and Bioisosteric Replacements (General)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. These approaches are particularly valuable when the parent scaffold presents challenges such as poor pharmacokinetic properties, toxicity, or synthetic inaccessibility.

Scaffold hopping involves the replacement of a core molecular framework with a structurally distinct scaffold that maintains a similar spatial arrangement of key functional groups. nih.gov This can lead to the discovery of compounds with novel intellectual property and potentially improved drug-like properties. For the this compound scaffold, one could envision replacing the bicyclic system with other fused ring systems or even monocyclic rings with appropriate substituents that mimic the spatial orientation of the original pharmacophoric elements.

Bioisosteric replacement is a more conservative approach where a specific atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties. nih.govnih.gov This strategy is often used to fine-tune the physicochemical properties of a lead compound, such as its solubility, metabolic stability, or target affinity. For the lactam moiety within the this compound scaffold, potential bioisosteres could include other five- or six-membered heterocycles.

The following table provides examples of common bioisosteric replacements for functional groups that could be relevant to the this compound scaffold.

Original GroupBioisosteric Replacement(s)Potential Impact
Carbonyl (C=O)Thiocarbonyl (C=S), Sulfone (SO2), Oxime (C=NOH)Altered H-bonding, polarity, and metabolic stability
Phenyl RingThiophene, Pyridine, PyrazoleModified electronics, solubility, and metabolic pathways
Carboxylic AcidTetrazole, AcylsulfonamideIncreased metabolic stability, altered pKa
Methyl GroupHalogen (e.g., Cl, F), Trifluoromethyl (CF3)Enhanced metabolic stability, altered lipophilicity

These conceptual approaches provide a rational framework for the design of new analogs based on the this compound scaffold, with the goal of optimizing its therapeutic potential.

Mechanistic Investigations of Chemical Reactions Involving Octahydropyrrolo 2,3 C Pyrrol 2 One

Elucidation of Reaction Pathways in Cycloaddition and Cyclization Processes

The synthesis of the octahydropyrrolo[2,3-c]pyrrol-2-one core and similar fused pyrrolidine (B122466) structures is often achieved through powerful bond-forming strategies such as [3+2] cycloaddition reactions and various intramolecular cyclization cascades.

[3+2] Cycloaddition Reactions:

A predominant and highly effective method for the synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. mdpi.comacs.org In the context of forming the this compound scaffold, this would typically involve the reaction of an azomethine ylide with an appropriate α,β-unsaturated lactam or a related precursor.

The reaction pathway generally proceeds as follows:

Generation of the Azomethine Ylide: Azomethine ylides are commonly generated in situ from various precursors. A frequent method involves the thermal or catalytic decarboxylation of an α-amino acid, such as proline or a derivative, which would form the basis of one of the pyrrolidine rings. mdpi.com Alternatively, they can be formed from the ring-opening of aziridines or the deprotonation/desilylation of iminium salts. rsc.org

Cycloaddition: The generated 1,3-dipole (the azomethine ylide) then reacts with a dipolarophile. To form the this compound structure, a cyclic dipolarophile, such as a 2-pyrrolone, would be required. The reaction proceeds via a concerted or stepwise pathway, leading to the formation of the bicyclic pyrrolidine system. The regioselectivity and stereoselectivity of this step are critical and are influenced by the electronic and steric properties of both the dipole and the dipolarophile. acs.orgnih.gov

For instance, a three-component [3+2] cycloaddition has been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines, which highlights the utility of this approach for creating complex fused systems. nih.gov The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, on the reactants can allow for highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Intramolecular Cyclization Reactions:

Alternative pathways to the fused pyrrolidine core of this compound involve intramolecular cyclization strategies. These methods rely on the formation of a key bond to close the second ring of the bicyclic system from a suitably functionalized monocyclic precursor.

Aza-Cope Rearrangement-Mannich Cyclization: This powerful cascade reaction has been employed for the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic systems. rsc.org This process would involve a nih.govnih.gov-sigmatropic rearrangement of a nitrogen-containing substrate, followed by an intramolecular Mannich reaction to form the second ring. The stereochemical outcome of the reaction is often dictated by the conformation of the starting materials. rsc.org

Radical Cyclization: Electrocatalytic radical ene-yne cyclization presents another modern approach. nih.gov In a hypothetical synthesis of the target molecule, a suitably designed substrate with an alkene and an alkyne tethered to a nitrogen atom could undergo radical-initiated cyclization to form the bicyclic core. The stereoselectivity of such processes can be controlled through the use of chelating ligands with a metal catalyst. nih.gov

Palladium-Catalyzed Cyclizations: Palladium-catalyzed intramolecular hydrocyclopropylation of alkynes has been developed for the synthesis of cyclopropane-fused γ-lactams, demonstrating the potential of transition metal catalysis in forming fused ring systems involving lactams. researchgate.net A related intramolecular aza-Wacker cyclization of an N-homoallylic amine could also be envisioned for the formation of the pyrrolidine ring. organic-chemistry.org

Identification and Characterization of Key Intermediates in Reaction Progress

The transient nature of intermediates in many of the reactions leading to fused pyrrolidines makes their isolation and characterization challenging. However, their existence is often inferred from trapping experiments, spectroscopic analysis, and computational modeling.

Intermediates in [3+2] Cycloadditions:

The central intermediate in 1,3-dipolar cycloadditions is the azomethine ylide . As mentioned, these are typically generated in situ. Their structure can be non-stabilized, mono-stabilized, or di-stabilized, which affects their reactivity. rsc.orgnih.gov The formation of the azomethine ylide can be initiated by various methods, leading to different ylide intermediates. For example, the reaction of an amine with an aldehyde generates an iminium ion, which upon deprotonation, forms the azomethine ylide.

In some cases, the cycloaddition may proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate, especially if the concerted pathway is energetically unfavorable. The nature of this intermediate can influence the stereochemical outcome of the reaction.

Intermediates in Cyclization Reactions:

In the aza-Cope rearrangement-Mannich cyclization , an iminium ion is a key intermediate formed after the initial nih.govnih.gov-sigmatropic rearrangement. This electrophilic iminium species is then trapped intramolecularly by a nucleophile to complete the cyclization. rsc.org

Radical cyclizations proceed through radical intermediates . For instance, in an ene-yne cyclization, the addition of a radical (like a trifluoromethyl radical) to the alkyne would generate a vinyl radical, which then attacks the tethered alkene intramolecularly to form the second ring. nih.gov

In syntheses involving the Paal-Knorr methodology for pyrrole (B145914) formation (which could be a precursor to the saturated system), an enamine-intermediate generated from an amine and a 1,4-dicarbonyl compound is crucial. researchgate.netpharmaguideline.com

The table below summarizes some of the key intermediates in relevant synthetic pathways.

Reaction TypeKey Intermediate(s)Method of Generation/Observation
[3+2] Cycloaddition Azomethine YlideIn situ from α-amino acids, aziridines, or iminium salts. mdpi.comrsc.org
Zwitterionic/Diradical IntermediateInferred in stepwise cycloaddition pathways.
Aza-Cope–Mannich Iminium IonFormed post- nih.govnih.gov-sigmatropic rearrangement. rsc.org
Radical Cyclization Vinyl RadicalGenerated from radical addition to an alkyne. nih.gov
Paal-Knorr Synthesis EnamineCondensation of an amine and a dicarbonyl compound. researchgate.netpharmaguideline.com

Kinetic and Thermodynamic Considerations Governing Reaction Outcomes

The outcome of the reactions to form this compound is governed by a delicate interplay of kinetic and thermodynamic factors. These factors determine the reaction rate, regioselectivity, and stereoselectivity.

Kinetic vs. Thermodynamic Control:

In many of these synthetic routes, multiple stereoisomers can be formed. The observed product distribution often depends on whether the reaction is under kinetic or thermodynamic control.

Kinetic control favors the product that is formed the fastest, meaning the one that proceeds through the lowest energy transition state. This is often the case at lower reaction temperatures.

Thermodynamic control favors the most stable product. This is typically achieved at higher temperatures or with longer reaction times, allowing for equilibrium to be established between the different possible products.

For example, in the stereoselective synthesis of fused pyrrolidines via aza-Cope rearrangement-Mannich cyclization, the diastereoselectivity can be rationalized by examining the low-energy conformations of the starting materials, which points to kinetic control based on the transition state energies. rsc.org

Factors Influencing Reaction Rates and Selectivity:

The following table outlines key factors that influence the kinetics and thermodynamics of the relevant reactions.

FactorInfluence on Reaction Outcome
Catalyst Can lower the activation energy, increasing the reaction rate. Chiral catalysts can induce enantioselectivity by creating diastereomeric transition states. acs.org
Solvent Can influence the stability of intermediates and transition states. Polar solvents may stabilize charged intermediates, affecting reaction pathways.
Temperature Higher temperatures can overcome larger activation barriers and favor thermodynamic products. Lower temperatures often favor kinetic products.
Steric Hindrance Can dictate the regioselectivity and stereoselectivity by favoring less hindered transition states and products.
Electronic Effects Electron-donating or electron-withdrawing groups on the reactants can alter the reactivity of the dipole and dipolarophile in cycloadditions, influencing both the rate and regioselectivity. nih.gov

Computational studies on related systems, such as the diastereoselective [3+2] cycloaddition of azomethine ylides, have been used to rationalize the observed stereochemical outcomes by calculating the energies of the different transition states, confirming that the selectivity is often kinetically controlled. acs.org

Computational and Theoretical Chemistry Studies on Octahydropyrrolo 2,3 C Pyrrol 2 One

Quantum Chemical Calculations for Electronic Structure and Stability Determination

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic landscape and thermodynamic stability of Octahydropyrrolo[2,3-c]pyrrol-2-one. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and the energies of different electronic states.

Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key determinant of the molecule's chemical reactivity and kinetic stability. For bicyclic lactams, DFT studies have been employed to assess the origins of stereoselectivity and chirality transfer, which are intrinsically linked to the electronic structure. nih.gov

The stability of different potential isomers or tautomers of this compound can be compared by calculating their relative energies. These calculations can predict the most stable form of the molecule under different conditions. The table below illustrates a hypothetical comparison of the relative energies of different isomers, a common output of such quantum chemical studies.

Isomer/TautomerMethod/Basis SetRelative Energy (kcal/mol)
Isomer AB3LYP/6-31G(d)0.00
Isomer BB3LYP/6-31G(d)+2.5
Tautomer CB3LYP/6-31G(d)+8.1

Molecular Modeling and Simulation Approaches to Understand Conformation and Dynamics

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are employed to explore the conformational landscape and dynamic behavior of this bicyclic system.

Conformational analysis aims to identify the low-energy conformations of the molecule. The fused pyrrolidine (B122466) rings in this compound can adopt various puckered conformations, often described as envelope or twist forms. The relative energies of these conformers determine their population at a given temperature. Computational studies on proline analogues have shown that the puckering of the pyrrolidine ring and the cis/trans isomerism of amide bonds are key conformational features. nih.gov DFT calculations are often used to obtain accurate energies for the conformers identified through MM searches. researchgate.net

Molecular dynamics simulations provide a time-resolved view of the molecular motions. By simulating the trajectory of the atoms over time, MD can reveal the flexibility of the ring system, the transitions between different conformations, and the time-averaged properties of the molecule. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution.

The following table presents a hypothetical summary of a conformational search for this compound, highlighting the key dihedral angles that define the ring puckering and the relative energies of the stable conformers.

ConformerRing 1 PuckeringRing 2 PuckeringKey Dihedral Angle (°)Relative Energy (kcal/mol)
1EnvelopeTwist35.20.0
2TwistEnvelope-40.51.2
3EnvelopeEnvelope15.82.5

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity of molecules and the selectivity of their reactions. For this compound, this involves identifying the most reactive sites and predicting the outcomes of potential chemical transformations.

The electronic properties calculated through quantum chemical methods, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can be used to predict sites susceptible to nucleophilic or electrophilic attack. For instance, the negative electrostatic potential region around the carbonyl oxygen of the lactam suggests its role as a hydrogen bond acceptor or a site for electrophilic attack.

Theoretical investigations of reaction mechanisms for related bicyclic lactams have provided insights into the transition states and energy barriers of various reactions. benthamdirect.comacs.org By mapping the potential energy surface of a reaction, computational chemistry can elucidate the step-by-step mechanism, identify intermediates, and calculate activation energies. This information is invaluable for understanding why a particular product is formed and for designing new synthetic routes. For example, DFT calculations have been used to explain the stereoselectivity of β-lactam formation. nih.govnih.gov

The table below shows a hypothetical comparison of calculated activation energies for a reaction at different sites of the molecule, which can be used to predict the most likely reaction pathway.

Reaction SiteReaction TypeComputational MethodActivation Energy (kcal/mol)
Carbonyl CarbonNucleophilic AdditionDFT (B3LYP/6-31+G(d,p))15.8
Alpha-CarbonEnolate FormationDFT (B3LYP/6-31+G(d,p))22.4
NitrogenAlkylationDFT (B3LYP/6-31+G(d,p))18.2

Theoretical Insights into Intramolecular and Intermolecular Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and biological activity of molecules. Theoretical methods provide a detailed understanding of both intramolecular and intermolecular interactions involving this compound.

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. nih.gov In this compound, the possibility of intramolecular hydrogen bonds, for example between the N-H group and the carbonyl oxygen, can be investigated using quantum chemical calculations. The strength and nature of these bonds can be characterized using methods like Atoms in Molecules (AIM) theory and NBO analysis. semanticscholar.org

The following table provides a hypothetical summary of the properties of a potential intramolecular hydrogen bond in a specific conformation of this compound, as would be determined by computational analysis.

Applications of Octahydropyrrolo 2,3 C Pyrrol 2 One Scaffolds in Advanced Chemical Research

Role as a Core Scaffold in the Design of Novel Organic Molecules

The pyrrolidinone ring is a privileged pharmacophore found in numerous pharmacologically active compounds. acs.org The fusion of a second pyrrolidine (B122466) ring to create the octahydropyrrolo[2,3-c]pyrrol-2-one core introduces conformational rigidity and specific stereochemical properties that can be highly advantageous in drug design. This rigid structure can lead to improved binding affinity and selectivity for biological targets compared to more flexible, monocyclic analogues.

While direct examples for the [2,3-c] isomer are limited, the closely related octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been successfully employed as a central framework in the development of potent and selective ligands for various central nervous system (CNS) receptors. acs.org For instance, it has been used as a piperazine (B1678402) isostere in the design of negative allosteric modulators of the mGlu1 receptor. nih.gov The defined spatial arrangement of the nitrogen atoms in this bicyclic system is crucial for its interaction with the receptor. acs.orgnih.gov

Similarly, the this compound scaffold can be envisioned as a versatile template for creating libraries of compounds for screening against a wide array of biological targets. The lactam functionality, along with the secondary amine, provides convenient handles for introducing diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This approach has been successfully applied to other pyrrolo-pyrimidine scaffolds, leading to the discovery of potent kinase inhibitors for cancer therapy. sci-hub.box

Table 1: Examples of Bioactive Scaffolds Related to this compound

Scaffold NameTherapeutic AreaTarget ClassReference
Octahydropyrrolo[3,4-c]pyrroleCentral Nervous SystemNicotinic Acetylcholine Receptors acs.org
Octahydropyrrolo[3,4-c]pyrroleCentral Nervous SystemmGlu1 Receptor Modulators nih.gov
Pyrrolo[2,3-d]pyrimidineOncology, InflammationTyrosine Kinases sci-hub.box
PyrrolidinoneVariousVarious acs.org

Potential Applications in Materials Science Research (General Principles)

The unique structural and electronic properties of pyrrolidinone-based molecules also suggest their potential utility in materials science. The related diketopyrrolopyrrole (DPP) pigments, which feature a similar pyrrolo[3,4-c]pyrrole-1,4-dione core, are known for their exceptional photostability and strong intermolecular π-π stacking interactions. sigmaaldrich.com These properties have led to their widespread use in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). sigmaaldrich.com

Development of Chemical Probes and Research Tools Utilizing the Scaffold

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The rigid framework of the this compound scaffold makes it an excellent candidate for the development of highly selective probes. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the scaffold, it is possible to create molecules that can be used to visualize and study the localization and function of specific proteins or enzymes within a cell.

The development of such probes often relies on a well-understood SAR for a particular target. For example, in the case of the octahydropyrrolo[3,4-c]pyrrole-based mGlu1 receptor modulators, specific substitution patterns were identified that could be used to fine-tune the affinity and selectivity of the ligands. nih.gov This knowledge could be leveraged to design a probe with high affinity for the target, which could then be used in various biological assays. The synthesis of such probes would involve the functionalization of the this compound core with appropriate linkers and reporter molecules, a common strategy in medicinal chemistry.

Contributions to Emerging Synthetic Methodology Development

The synthesis of complex heterocyclic systems like this compound often drives the development of new and innovative synthetic methods. The construction of this bicyclic lactam likely requires multi-step sequences or the development of novel cascade or multicomponent reactions. For instance, the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been achieved through one-pot, three-component reactions, which offer significant advantages in terms of efficiency and sustainability. scielo.org.mxresearchgate.net

The development of synthetic routes to the this compound scaffold could involve strategies such as:

Intramolecular Cycloadditions: A 1,3-dipolar cycloaddition of an azomethine ylide with an tethered alkene could potentially construct the core ring system in a single step.

Tandem Reactions: A sequence of reactions, such as a Michael addition followed by an intramolecular cyclization and lactamization, could be designed to build the scaffold from simpler starting materials.

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the synthesis of various nitrogen-containing heterocycles and could be adapted for the synthesis of the this compound core.

The pursuit of efficient and stereocontrolled syntheses of this and related scaffolds will undoubtedly lead to new discoveries in synthetic organic chemistry, expanding the toolbox available to chemists for the construction of complex molecules.

Future Perspectives and Unresolved Challenges in Octahydropyrrolo 2,3 C Pyrrol 2 One Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The current synthetic routes to octahydropyrrolo[2,3-c]pyrrol-2-one and its derivatives, while effective, often rely on traditional methods that may not be optimal in terms of environmental impact and resource efficiency. Future research should prioritize the development of greener and more atom-economical synthetic strategies.

Key areas of focus include:

Catalytic Approaches: The exploration of transition metal catalysis, which has shown immense utility in the synthesis of other saturated N-heterocycles, could lead to more efficient routes. nih.gov For instance, iridium-catalyzed reductive generation of azomethine ylides from lactam precursors offers a powerful method for constructing complex pyrrolidine (B122466) architectures in an atom-economic fashion. nih.govacs.orgunife.itresearchgate.net Similarly, investigating biocatalytic methods, such as the use of enzymes like Caranepam synthase (CarA) which can form 5- and 6-membered lactam rings, could provide highly selective and environmentally benign pathways. rsc.org

Green Chemistry Principles: The adoption of green chemistry principles is crucial. This includes the use of greener solvents (e.g., water or ethanol), renewable starting materials, and energy-efficient reaction conditions, such as ultrasound irradiation. rsc.orgnih.gov For example, the ultrasound-promoted, one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a catalyst in ethanol (B145695) highlights a promising green approach. rsc.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key goal. [3+2] Dipolar cycloadditions are a prime example of atom-economical reactions that can be used to construct the pyrrolidine ring system with high stereocontrol. nih.govacs.orgunife.itresearchgate.net

A comparative table of potential sustainable synthetic approaches is presented below:

Synthetic StrategyAdvantagesPotential Application to this compound
Transition Metal Catalysis High efficiency, selectivity, and functional group tolerance. nih.govRhodium or Iridium-catalyzed C-H activation and annulation reactions to form the bicyclic core.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.orgEnzymatic resolution of chiral intermediates or direct enzymatic cyclization to form the lactam ring.
Multicomponent Reactions Increased efficiency, reduced waste, and operational simplicity. rsc.orgOne-pot synthesis from simple, readily available starting materials to construct the core structure.
Photocatalysis Use of light as a renewable energy source, mild reaction conditions.Light-mediated radical cyclizations to form the bicyclic system.

Exploration of Novel Reactivity and Transformation Mechanisms

The this compound scaffold possesses several reactive sites that could be exploited for further functionalization, leading to a diverse range of novel derivatives. Understanding the inherent reactivity and exploring new transformations are critical for expanding the chemical space around this core.

Future research should investigate:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. thieme-connect.com Exploring non-directed C(sp³)–H functionalization at positions β or γ to the nitrogen atoms could provide access to derivatives that are difficult to synthesize through traditional methods. thieme-connect.com

Ring-Opening and Rearrangement Reactions: The strained bicyclic system could be susceptible to ring-opening reactions, providing access to functionalized monocyclic pyrrolidine derivatives. Reductive ring-opening of bicyclic β-lactams has been shown to yield novel substituted piperidines and azepanes. acs.org

Lactam Transformations: The amide bond within the lactam ring is a key functional group. Exploring its chemodivergent transformations, such as those demonstrated with gem-diborylalkanes, could lead to the synthesis of α-functionalized ketones or other valuable intermediates. nih.gov The hydrolysis of the lactam under acidic or basic conditions could also be a route to novel amino acid derivatives. libretexts.orglibretexts.org

Mechanism Elucidation: A thorough understanding of the mechanisms of these new transformations is essential for optimizing reaction conditions and predicting outcomes. This can be achieved through a combination of experimental studies (e.g., kinetic analysis, isotopic labeling) and computational modeling.

A table summarizing potential novel reactions is shown below:

Reaction TypePotential OutcomeSignificance
Catalytic C-H Alkenylation Introduction of alkenyl groups at specific positions on the scaffold. acs.orgProvides a handle for further diversification through cross-coupling or other alkene chemistries.
Reductive Ring Cleavage Formation of substituted pyrrolidines with defined stereochemistry. acs.orgAccess to novel, highly functionalized monocyclic scaffolds.
[2+2] Cycloadditions Synthesis of spiro-β-lactam derivatives. nih.govCreation of structurally complex and diverse 3D scaffolds.
Transamidation Replacement of the lactam nitrogen with other amines. doi.orgA direct route to modify the core structure and properties of the molecule.

Integration of Advanced Characterization Techniques for Deeper Structural Understanding

The complex three-dimensional structure of this compound, with its multiple stereocenters, necessitates the use of advanced analytical techniques for unambiguous structural elucidation and conformational analysis.

Future efforts should focus on:

Advanced NMR Spectroscopy: While standard 1D NMR provides basic structural information, more sophisticated techniques are required for a complete picture. ipb.ptox.ac.uk Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for assigning all proton and carbon signals and establishing connectivity within the molecule. ipb.ptox.ac.uk For determining the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are crucial. nih.gov

Pure Shift NMR: In cases of severe signal overlap in the ¹H NMR spectrum, which is common for complex diastereomers, band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly enhancing spectral resolution. nih.gov

Chiral Chromatography and Spectroscopy: The separation and characterization of enantiomers and diastereomers can be achieved using chiral high-performance liquid chromatography (HPLC). nih.gov The diastereomeric ratio can be accurately determined using quantitative NMR (qNMR) spectroscopy. nih.gov

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive evidence of the absolute and relative stereochemistry of the molecule.

The following table outlines advanced characterization techniques and their specific applications:

TechniqueApplicationInformation Gained
2D NMR (COSY, HSQC, HMBC) Structural ElucidationConnectivity of atoms, assignment of proton and carbon signals. ipb.ptox.ac.uk
NOESY/ROESY Stereochemical AnalysisSpatial proximity of atoms, determination of relative stereochemistry. nih.gov
Pure Shift NMR Resolution EnhancementSimplification of complex spectra, accurate determination of chemical shifts. nih.gov
Chiral HPLC Separation of StereoisomersIsolation of individual enantiomers and diastereomers. nih.gov
X-ray Crystallography Absolute Structure DeterminationUnambiguous determination of the 3D structure and stereochemistry.

Application of Artificial Intelligence and Machine Learning in Scaffold Design and Synthetic Planning

Key applications include:

Retrosynthesis and Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the core scaffold and its derivatives. chemcopilot.comchemical.aichemical.aimicrosoft.com These tools, trained on vast databases of chemical reactions, can identify disconnections and suggest starting materials that a human chemist might overlook. chemcopilot.com

Scaffold Hopping and Analogue Design: ML models can be used to design new analogues of this compound by suggesting modifications that are likely to result in improved biological activity or other desired properties. This "scaffold hopping" can lead to the discovery of novel chemical entities.

Predicting Reactivity and Reaction Outcomes: Machine learning models can be trained to predict the reactivity of different positions on the scaffold and the likely outcome of various chemical reactions. researchgate.netrsc.orgnips.cc This can help in prioritizing synthetic efforts and avoiding unproductive experiments.

Property Prediction: AI models can predict a wide range of physicochemical and biological properties for virtual compounds, allowing for the in-silico screening of large libraries of potential derivatives before their synthesis.

The table below summarizes the potential impact of AI and ML in this research area:

AI/ML ApplicationObjectivePotential Impact
Retrosynthesis Planning To design efficient and novel synthetic routes. chemcopilot.comchemical.aichemical.aimicrosoft.comReduction in the time and resources required for synthesis.
De Novo Design To generate novel molecular structures with desired properties.Discovery of new bioactive compounds based on the this compound scaffold.
Reactivity Prediction To predict the most reactive sites and the outcome of chemical reactions. researchgate.netrsc.orgnips.ccMore efficient and targeted synthesis of derivatives.
Property Prediction To estimate physicochemical and biological properties of virtual compounds.Prioritization of synthetic targets and reduction of the number of compounds that need to be synthesized and tested.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.